molecular formula C25H32N4O6 B11505657 {4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11505657
M. Wt: 484.5 g/mol
InChI Key: LWTDTDMKVSRUEF-UHFFFAOYSA-N
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Description

1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features both piperidine and piperazine moieties These structures are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by the introduction of the piperidine and piperazine rings through nucleophilic substitution reactions. Common reagents used in these steps include nitric acid for nitration and various amines for the formation of piperidine and piperazine rings.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale nitration and amination reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.

    Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine and piperazine rings can interact with various biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-[4-NITROPHENYL]PIPERAZINE: Shares the nitro group and piperazine ring but lacks the piperidine and trimethoxybenzoyl groups.

    4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE: Contains the trimethoxybenzoyl group and piperazine ring but lacks the nitro group and piperidine ring.

Uniqueness: 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and piperazine rings, along with the nitro and trimethoxybenzoyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C25H32N4O6/c1-33-22-15-18(16-23(34-2)24(22)35-3)25(30)28-13-11-26(12-14-28)19-7-8-20(29(31)32)21(17-19)27-9-5-4-6-10-27/h7-8,15-17H,4-6,9-14H2,1-3H3

InChI Key

LWTDTDMKVSRUEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4

Origin of Product

United States

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